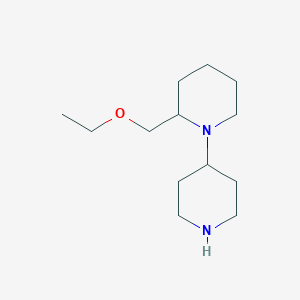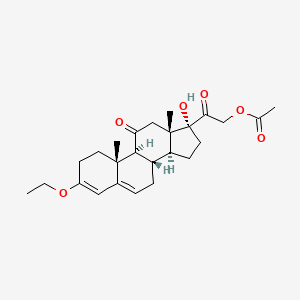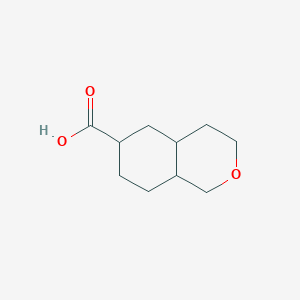
octahydro-1H-2-benzopyran-6-carboxylicacid,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-2-benzopyran-6-carboxylic acid, Mixture of diastereomers: is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is also known by its IUPAC name, octahydro-1H-isochromene-6-carboxylic acid . It is a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-carboxylic acid typically involves the hydrogenation of 1H-2-benzopyran-6-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octahydro-1H-2-benzopyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of stereoisomerism on biological activity. It helps in understanding how different stereoisomers interact with biological targets .
Medicine: In medicine, octahydro-1H-2-benzopyran-6-carboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of octahydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Octahydro-1H-isochromene-6-carboxylic acid: A closely related compound with similar structural features.
Hexahydro-1H-2-benzopyran-6-carboxylic acid: Another related compound with fewer hydrogen atoms.
Tetrahydro-1H-2-benzopyran-6-carboxylic acid: A compound with even fewer hydrogen atoms, showing different reactivity and properties.
Uniqueness: Octahydro-1H-2-benzopyran-6-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This mixture of diastereomers can exhibit distinct physical and chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h7-9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
DEFJLPDMTHTOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2COCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
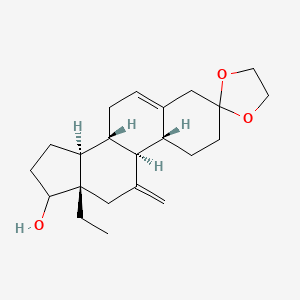
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
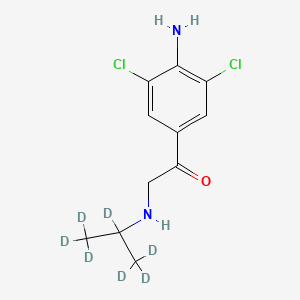
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
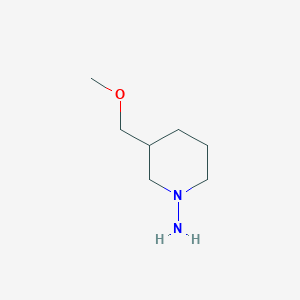
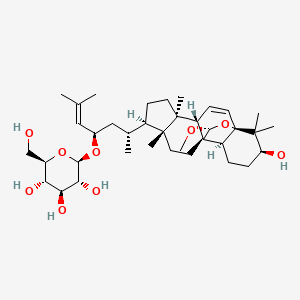
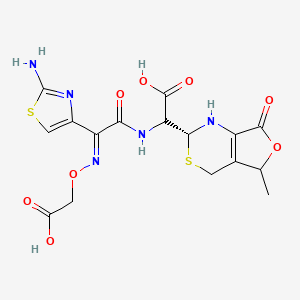
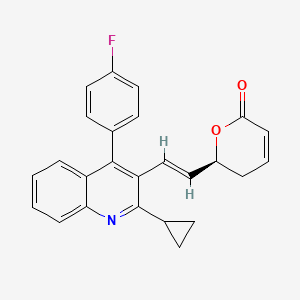
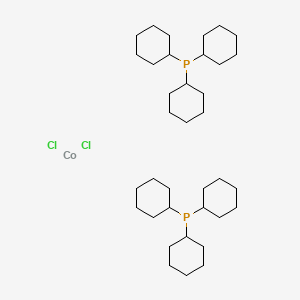
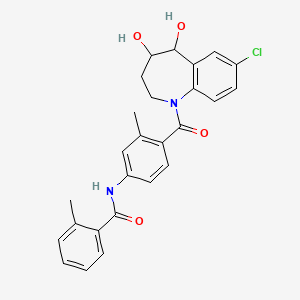
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
